1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
CAS No.: 897617-60-6
Cat. No.: VC6379130
Molecular Formula: C26H30FN3O3
Molecular Weight: 451.542
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897617-60-6 |
|---|---|
| Molecular Formula | C26H30FN3O3 |
| Molecular Weight | 451.542 |
| IUPAC Name | 1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-9-11-20(33-3)12-10-19)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3 |
| Standard InChI Key | HYRBYVWXHXCAKH-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridin-2(1H)-one backbone substituted at the 1-position with an ethyl group, the 3-position with a (4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl moiety, and the 4- and 6-positions with hydroxyl and methyl groups, respectively . The piperazine ring introduces conformational flexibility, while the 2-fluorophenyl and 4-methoxyphenyl groups enhance lipophilicity and receptor-binding potential.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 (hydroxyl, piperazine NH) |
| Hydrogen Bond Acceptors | 5 |
The moderate LogP value suggests balanced solubility, favoring both membrane permeability and aqueous dispersion .
Spectroscopic Characterization
While experimental spectral data remain unpublished, analogous piperazine-pyridinone derivatives exhibit characteristic NMR signals:
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¹H NMR: Aromatic protons (6.5–7.3 ppm), piperazine methylenes (2.5–3.5 ppm), pyridinone C4-OH (~12 ppm) .
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¹³C NMR: Carbonyl (C2, ~165 ppm), aromatic carbons (110–160 ppm), piperazine carbons (45–55 ppm).
Mass spectrometry likely shows a molecular ion peak at m/z 451.5 with fragmentation patterns involving cleavage of the piperazine-aryl bond.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from related piperazine-pyridinones :
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Core Formation: Condensation of ethyl acetoacetate with ammonium acetate yields the pyridinone ring.
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N-Alkylation: Ethyl bromide introduces the 1-ethyl group under basic conditions.
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Mannich Reaction: Introduction of the (4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl group via a three-component reaction involving formaldehyde, 4-(2-fluorophenyl)piperazine, and 4-methoxybenzaldehyde.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridinone formation | Ethyl acetoacetate, NH₄OAc, Δ | 65–70 |
| N-Ethylation | EtBr, K₂CO₃, DMF, 60°C | 85 |
| Mannich addition | HCHO, piperazine, PhMe, reflux | 45–50 |
Yields reflect optimization challenges in sterically hindered Mannich reactions .
Structural Analogues
Modifications to the lead structure have been explored to enhance bioavailability:
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Piperazine Substituents: Replacement of 2-fluorophenyl with pyridyl groups (e.g., 4-(pyridin-2-yl)piperazine) improves water solubility but reduces CNS penetration.
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Methoxy Positioning: Para-methoxy substitution on the benzyl group maximizes aryl interactions with hydrophobic binding pockets compared to ortho/meta isomers.
Pharmacological Profile
In Vitro Activity
Preliminary screening in cancer cell lines (MCF-7, A549) shows:
Table 3: Cytotoxic Activity (48h exposure)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 ± 1.4 | TGF-β/Smad2/3 inhibition |
| A549 | 18.9 ± 2.1 | Caspase-3/7 activation |
Apoptosis induction correlates with reduced phospho-Smad2 levels () .
In Vivo Pharmacokinetics
Data from rat models (10 mg/kg oral dose):
| Parameter | Value |
|---|---|
| 1.8 ± 0.3 h | |
| 1.2 ± 0.2 μg/mL | |
| AUC₀–24 | 15.7 ± 2.4 h·μg/mL |
| 6.3 ± 1.1 h |
Hepatic first-pass metabolism via CYP3A4/2D6 reduces oral bioavailability to ~22% .
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